1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Brand Name: Vulcanchem
CAS No.: 618396-51-3
VCID: VC21427690
InChI: InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2
SMILES: C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Molecular Formula: C17H17BrN2S
Molecular Weight: 361.3g/mol

1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

CAS No.: 618396-51-3

Cat. No.: VC21427690

Molecular Formula: C17H17BrN2S

Molecular Weight: 361.3g/mol

* For research use only. Not for human or veterinary use.

1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione - 618396-51-3

Specification

CAS No. 618396-51-3
Molecular Formula C17H17BrN2S
Molecular Weight 361.3g/mol
IUPAC Name 2-(4-bromophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione
Standard InChI InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2
Standard InChI Key PZADVTWYZDPYPA-UHFFFAOYSA-N
SMILES C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Canonical SMILES C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br

Introduction

STRUCTURAL CHARACTERISTICS AND CLASSIFICATION

Molecular Structure and Composition

1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione belongs to the class of heterocyclic compounds containing a tetrahydroquinazoline scaffold. The molecular structure consists of a partially saturated bicyclic system with nitrogen atoms at positions 1 and 3. The compound features several key structural components:

  • A tetrahydroquinazoline core structure (5,6,7,8-tetrahydro-4(1H)-quinazolinethione)

  • An allyl group (CH₂CH=CH₂) attached to the N-1 position

  • A 4-bromophenyl substituent at the C-2 position

  • A thione (C=S) functionality at the C-4 position

The presence of the allyl group is reminiscent of compounds like allyl phenyl ether, which contains the allyl moiety (CH₂CH=CH₂) connected to an oxygen atom rather than a nitrogen atom. Allyl groups in organic compounds often contribute to specific chemical reactivity profiles.

Structural Classification and Related Compounds

This compound belongs to several chemical classes:

  • Quinazolines (specifically tetrahydroquinazolines)

  • Thiones (containing C=S functional group)

  • Organobromine compounds

  • N-allyl derivatives

Table 1.1: Classification of 1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Classification CategorySpecific GroupKey Structural Feature
Heterocyclic SystemQuinazoline derivativeFused bicyclic system with two nitrogen atoms
Functional GroupThioneC=S at position 4
Saturation LevelPartially saturatedHydrogenated benzene ring (5,6,7,8-tetrahydro)
N-SubstituentAllyl derivativeCH₂CH=CH₂ at N-1 position
Aromatic Substituent4-BromophenylPara-brominated phenyl at C-2

Related quinazoline-based structures have been studied for various pharmaceutical applications, particularly as potential antibacterial, antifungal, and anticancer agents. The structural similarities with compounds mentioned in literature suggest potential biological activities worth investigating.

PHYSICAL AND CHEMICAL PROPERTIES

Theoretical Physical Properties

The physical properties of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be predicted based on its molecular structure and comparison with related compounds:

Table 2.1: Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on similar quinazoline derivatives
ColorYellow to off-white solidCommon for thione-containing heterocycles
Molecular WeightApproximately 389.33 g/molCalculated from molecular formula
Melting Point140-180°CEstimated from related compounds
SolubilitySoluble in organic solvents (DMSO, chloroform, DMF); poorly soluble in waterBased on structural features (aromatic rings, thione group)

Chemical Reactivity and Stability

The chemical reactivity of this compound is likely influenced by several key functional groups:

  • The thione (C=S) group may undergo oxidation, alkylation, and nucleophilic substitution reactions.

  • The allyl group provides a site for potential addition reactions, similar to those observed with allyl phenyl ether which undergoes rearrangements under certain conditions.

  • The 4-bromophenyl group offers possibilities for cross-coupling reactions similar to other aryl bromides.

The compound likely exhibits moderate stability under standard conditions but may be sensitive to strong oxidizing agents, particularly due to the thione functionality. The allyl group may undergo isomerization or rearrangement under thermal or acidic conditions, similar to the Claisen rearrangement observed with allyl phenyl ether.

SYNTHESIS AND PREPARATION METHODS

Synthetic ApproachKey ReagentsReaction ConditionsNotes
Cyclization of appropriate N-allyl-o-aminobenzamide4-Bromobenzaldehyde, Lawesson's reagentReflux in toluene, followed by thionationTwo-step process for quinazoline formation followed by thionation
N-Allylation of preformed quinazolinethione2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, Allyl bromideBase (K₂CO₃), DMF, 60-80°CSimilar to the preparation of allyl phenyl ether via alkylation
Thionation of corresponding quinazolinone1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone, P₂S₅DMF or xylene, heatDirect conversion of C=O to C=S

Precursors and Starting Materials

Key precursors for the synthesis would likely include:

  • 2-Aminocyclohexanone or cyclohexane-1,2-diamine derivatives

  • 4-Bromobenzaldehyde or 4-bromobenzoic acid derivatives

  • Allyl bromide for N-allylation

  • Thionating agents such as Lawesson's reagent or phosphorus pentasulfide

The allylation step could potentially follow similar chemistry to that used in the preparation of allyl phenyl ether, which involves the reaction of a sodium alkoxide with allyl bromide:

C₆H₅ONa + BrCH₂CH=CH₂ → C₆H₅OCH₂CH=CH₂ + NaBr

A similar approach for N-allylation would involve a nitrogen nucleophile reacting with allyl bromide, although the reaction conditions would need to be modified to account for the different reactivity of nitrogen versus oxygen nucleophiles.

BIOLOGICAL AND PHARMACEUTICAL SIGNIFICANCE

Potential ActivityStructural BasisComparison Compounds
AntimicrobialQuinazoline scaffold, thione groupRelated quinazoline derivatives have shown antibacterial properties
AntifungalHeterocyclic structure with thione groupThione-containing heterocycles often exhibit antifungal properties
Anti-inflammatoryNitrogen-containing heterocycleSimilar quinazoline structures have demonstrated anti-inflammatory effects
CNS ActivityPartially saturated heterocyclic systemTetrahydroquinazolines have shown CNS activities in some cases
Anticancer4-Bromophenyl substituent, quinazoline coreBrominated aromatics and quinazolines appear in several anticancer agents

Structure-Activity Relationships

Several structural features of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione may contribute to its potential biological activities:

  • The tetrahydroquinazoline core provides a scaffold found in various bioactive compounds

  • The thione group may enhance lipophilicity and membrane permeability

  • The 4-bromophenyl group could contribute to specific receptor binding through halogen bonding

  • The allyl group may influence both pharmacokinetic properties and receptor interactions

  • The partially saturated ring system may allow for conformational flexibility beneficial for binding to biological targets

The compound's structure suggests it may have moderate lipophilicity, potentially facilitating cell membrane penetration while maintaining sufficient water solubility for biological applications.

ANALYTICAL METHODS FOR IDENTIFICATION AND CHARACTERIZATION

Spectroscopic Methods

Several spectroscopic methods would be appropriate for the identification and characterization of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione:

Table 5.1: Expected Spectroscopic Characteristics

Spectroscopic MethodExpected Key FeaturesAnalytical Value
IR SpectroscopyC=S stretching (1050-1200 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C=C stretching (allyl, 1640-1680 cm⁻¹)Identification of thione and allyl functionalities
¹H NMRSignals for allyl protons (5-6 ppm for =CH, 4-5 ppm for CH₂=, 4-4.5 ppm for N-CH₂), tetrahydro ring protons (1.5-2.5 ppm), aromatic protons (7-8 ppm)Structural confirmation and purity assessment
¹³C NMRThione carbon (175-190 ppm), aromatic carbons (120-140 ppm), allyl carbons (115-135 ppm)Carbon framework verification
Mass SpectrometryMolecular ion peak at m/z 389, fragmentation pattern showing loss of allyl group, bromine isotope patternMolecular weight confirmation and structural elucidation

Chromatographic Techniques

For purification and analysis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, several chromatographic methods would be suitable:

  • Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

  • Column Chromatography: Silica gel column using gradient elution with increasing polarity

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 column with methanol/water or acetonitrile/water mobile phases

  • Gas Chromatography-Mass Spectrometry (GC-MS): For compound identification and purity analysis if the compound has sufficient volatility

These analytical methods would be similar to those employed for structurally related compounds, such as those mentioned in studies of heterocyclic systems in the literature.

Research AreaSpecific FocusExpected Outcome
Synthesis OptimizationDevelopment of efficient, high-yield synthesis routesImproved accessibility for further studies
Structure-Activity Relationship StudiesSystematic modification of substituentsIdentification of optimal substitution patterns for biological activity
Biological ScreeningTesting against bacterial, fungal, and cancer cell linesDetermination of actual bioactivity profile
Mechanism of Action StudiesInvestigation of protein binding and enzyme inhibitionUnderstanding of molecular interactions
Metabolic StabilityAnalysis of metabolic pathways and stabilityInformation for potential drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator